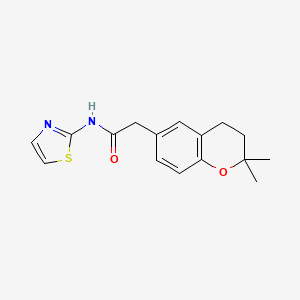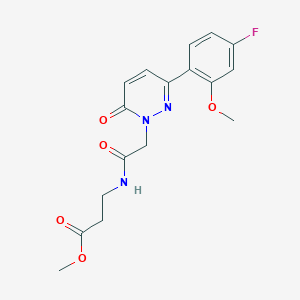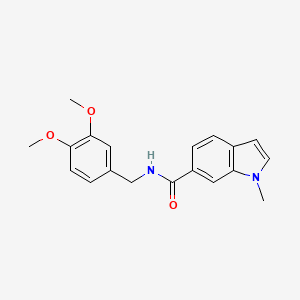
2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of chroman derivatives. This compound is characterized by the presence of a chroman ring system substituted with a dimethyl group and an acetamide moiety linked to a thiazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using suitable alkylating agents.
Acetamide Formation: The acetamide moiety is formed by reacting the chroman derivative with acetic anhydride or acetyl chloride in the presence of a base.
Thiazole Ring Attachment: The final step involves the coupling of the acetamide derivative with a thiazole ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Chroman Derivatives: Utilizing high-yield cyclization reactions.
Efficient Alkylation:
Streamlined Acetamide Formation: Using cost-effective reagents and catalysts.
Automated Coupling Reactions: Implementing automated systems for the final coupling step to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chroman ring system may interact with cellular receptors, while the thiazole ring can modulate enzyme activity. The compound’s effects are mediated through the modulation of signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide: shares structural similarities with other chroman derivatives and thiazole-containing compounds.
Chroman Derivatives: Compounds like tocopherols (vitamin E) and flavonoids.
Thiazole-Containing Compounds: Thiamine (vitamin B1) and various thiazole-based drugs.
Uniqueness
Structural Features: The combination of a chroman ring with a thiazole ring and an acetamide moiety is unique to this compound.
Biological Activity: The specific arrangement of functional groups contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H18N2O2S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H18N2O2S/c1-16(2)6-5-12-9-11(3-4-13(12)20-16)10-14(19)18-15-17-7-8-21-15/h3-4,7-9H,5-6,10H2,1-2H3,(H,17,18,19) |
Clave InChI |
IPQYNENWKLPINT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=NC=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B15104518.png)
![5-[(2-fluorophenoxy)methyl]-N-(quinolin-8-yl)furan-2-carboxamide](/img/structure/B15104521.png)
![(2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15104531.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15104539.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B15104562.png)
![3-{3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B15104566.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B15104578.png)
![4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15104587.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15104599.png)

![methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate](/img/structure/B15104604.png)
